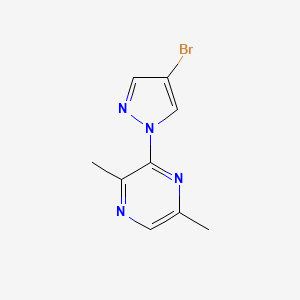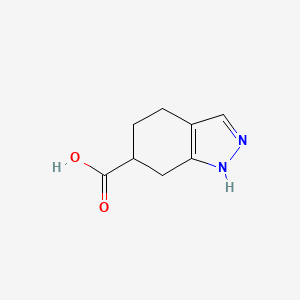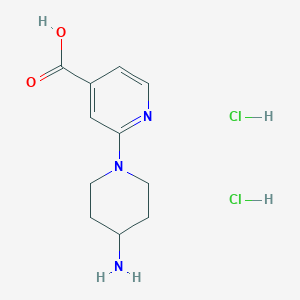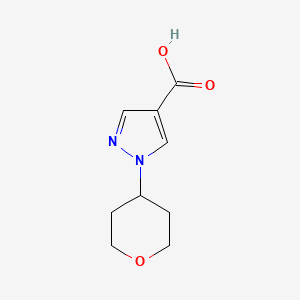
3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine (herein referred to as 4-bromo-pyrazine) is a heterocyclic aromatic compound that has been studied for its potential applications in the scientific research field. Its unique chemical structure, with a pyrazine ring and a bromo substituent, makes it a valuable compound for a variety of research studies.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has explored the anticancer properties of compounds based on pyrazole structures. Metwally, Abdelrazek, and Eldaly (2016) synthesized new heterocyclic compounds, including derivatives of 1-cyanoacetyl-3,5-dimethylpyrazole, demonstrating potential anticancer activities (Metwally, Abdelrazek, & Eldaly, 2016).
Synthesis of Novel Derivatives
Martins et al. (2013) explored brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives. This research highlights the versatility of pyrazole-based compounds in chemical synthesis (Martins et al., 2013). Additionally, Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, showcasing their application in creating new antimicrobial agents (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).
Bioactive Compounds
Yuvaraj et al. (2014) reported on the synthesis of bioactive pyrazolothiazoles, emphasizing their potential in developing anti-inflammatory agents (Yuvaraj, Mendon, Almeida, Dhiman, & Girish, 2014).
Versatile Precursors in Synthesis
Salem et al. (2016) described the use of 2-bromo-1-(1H-pyrazol-4-yl)ethanone as a precursor for creating various novel compounds, demonstrating the flexibility of pyrazole derivatives in chemical synthesis (Salem, Darweesh, Farag, & Elwahy, 2016).
Antimicrobial and Antifungal Properties
Zaki, Sayed, and Elroby (2016) synthesized pyrazole derivatives and evaluated their antimicrobial and antifungal activities, highlighting their potential in creating new therapeutic agents (Zaki, Sayed, & Elroby, 2016).
Eigenschaften
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2,5-dimethylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-6-3-11-7(2)9(13-6)14-5-8(10)4-12-14/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFHLIKOHGCSLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2C=C(C=N2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B1374145.png)



amine](/img/structure/B1374151.png)




![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)